2-[(3-methylbutyl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
2-(3-methylbutylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-9(2)7-8-17(15,16)11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSGTEQERBBANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylbutyl)sulfonyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.
Industrial Production Methods
Industrial production methods for 2-[(3-methylbutyl)sulfonyl]benzamide may involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and conditions is often preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylbutyl)sulfonyl]benzamide can undergo various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the sulfonyl group.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Nitrobenzene derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
2-[(3-methylbutyl)sulfonyl]benzamide is being investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. The compound may exhibit properties similar to other benzamide derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer effects.
Case Study: Antimicrobial Activity
Research has shown that compounds with similar structures have demonstrated significant antibacterial activity against various strains of bacteria. For instance, studies on related benzamide derivatives have reported minimum inhibitory concentrations (MIC) in the range of 5-10 µM against Gram-positive and Gram-negative bacteria, indicating that 2-[(3-methylbutyl)sulfonyl]benzamide may possess comparable properties .
Pharmacology
Mechanism of Action
The mechanism of action for 2-[(3-methylbutyl)sulfonyl]benzamide is hypothesized to involve the modulation of specific molecular targets such as enzymes or receptors within biological pathways. This interaction can lead to alterations in cellular processes, potentially resulting in therapeutic effects.
Neuroprotective Effects
Similar benzamide compounds have been studied for their neuroprotective properties. For example, benzamide has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms, thus providing protection against neurotoxicity induced by various agents . This suggests that 2-[(3-methylbutyl)sulfonyl]benzamide may also exhibit neuroprotective effects worth exploring.
Industrial Applications
Synthesis of Complex Molecules
In industrial chemistry, 2-[(3-methylbutyl)sulfonyl]benzamide may serve as an intermediate in the synthesis of more complex organic molecules. Its sulfonyl group can be utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating diverse chemical entities.
Data Table: Comparative Analysis of Benzamide Derivatives
| Compound Name | Structure | MIC (µM) | Activity Type |
|---|---|---|---|
| 2-[(3-methylbutyl)sulfonyl]benzamide | C13H17NO3S | TBD | Antimicrobial |
| Benzamide | C7H8N2O | 5.19 | Neuroprotective |
| N-(4-(1-methyl-2-(((1-methylethyl)sulfonyl)amino)ethyl)phenyl) | C19H24N2O3S | TBD | Anticancer |
| W6 (related compound) | TBD | 5.19 | Antibacterial |
Mechanism of Action
The mechanism of action of 2-[(3-methylbutyl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial nucleic acid and protein synthesis by competing with purines . The compound’s anti-inflammatory and anticancer activities may involve modulation of signaling pathways and inhibition of key enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide)
- Structure : Nitazoxanide contains a benzamide core with a 5-nitrothiazole substituent and an acetoxy group at the 2-position .
- Key Differences : Unlike 2-[(3-methylbutyl)sulfonyl]benzamide, nitazoxanide lacks a sulfonyl group and instead has a nitro-thiazole moiety, which confers antiparasitic activity.
- Applications : Approved for treating cryptosporidiosis and giardiasis, highlighting how electron-withdrawing groups (e.g., nitro) enhance bioactivity in parasitic targets .
ABT-199 (Venetoclax)
- Structure : ABT-199 is a sulfonamide-containing Bcl-2 inhibitor with a complex aryl-sulfonylbenzamide scaffold .
- Key Differences : The sulfonyl group in ABT-199 is linked to a substituted phenyl ring and a piperazine moiety, enabling high-affinity binding to Bcl-2. In contrast, 2-[(3-methylbutyl)sulfonyl]benzamide has a simpler alkyl chain, suggesting different pharmacokinetic profiles .
Agrochemical Analogues
Metsulfuron Methyl
- Structure : A sulfonylurea herbicide with a methyl ester and triazine substituent .
- Key Differences : The sulfonyl group bridges a benzoate and triazine ring, enabling herbicidal activity via acetolactate synthase inhibition. The 3-methylbutyl chain in 2-[(3-methylbutyl)sulfonyl]benzamide may reduce phytotoxicity compared to triazine-based agrochemicals .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a benzamide with a hydroxyl-tert-butyl group but lacks a sulfonyl substituent .
- Key Differences : The absence of a sulfonyl group limits its utility in metal-catalyzed C–H functionalization, a domain where sulfonamides like 2-[(3-methylbutyl)sulfonyl]benzamide excel due to their N,S-bidentate coordination .
2-Iodo-3-methyl-N-(3-methylbutyl)benzamide
- Structure : Contains an iodine substituent at the 2-position and a 3-methylbutyl chain on the amide .
- Key Differences : The iodine atom enhances electrophilicity for cross-coupling reactions, whereas the sulfonyl group in 2-[(3-methylbutyl)sulfonyl]benzamide offers better solubility and hydrogen-bonding capacity .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Benzamide Derivatives
Table 2: Spectroscopic Data Highlights
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(3-methylbutyl)sulfonyl]benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves sulfonation of a benzamide precursor. For example, oxidation of a thioether intermediate (e.g., 2-[(3-methylbutyl)thio]benzamide) using controlled stoichiometry of oxidizing agents like NaOCl or H₂O₂ in the presence of catalysts (e.g., TEMPO) to avoid over-oxidation to sulfones . Solvent selection (e.g., CH₂Cl₂ or DMF) and temperature control (e.g., 273 K for selective oxidation) are critical . Purity is verified via HPLC or LC-MS, with yields often exceeding 80% under optimized conditions .
Q. Which analytical techniques are most reliable for characterizing 2-[(3-methylbutyl)sulfonyl]benzamide, particularly for confirming sulfonyl group incorporation?
- Methodology :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR detect sulfonyl protons (δ ~2.8–3.2 ppm for methyl groups) and sulfonamide NH (δ ~10–12 ppm) .
- IR : Strong S=O stretching vibrations at ~1150–1350 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C₁₂H₁₇NO₃S) .
- X-ray Crystallography : Resolves dihedral angles between benzamide and sulfonyl groups, critical for understanding conformational stability .
Q. How does the sulfonyl group in 2-[(3-methylbutyl)sulfonyl]benzamide influence its solubility and stability under physiological conditions?
- Methodology : The sulfonyl group enhances hydrophilicity compared to thioether analogs. Solubility can be quantified via shake-flask method in PBS (pH 7.4) or DMSO. Stability studies under varying pH (e.g., 1–9) and temperatures (25–37°C) are conducted using LC-MS to monitor degradation products .
Advanced Research Questions
Q. What molecular targets or pathways are implicated in the biological activity of 2-[(3-methylbutyl)sulfonyl]benzamide, and how can binding affinity be experimentally validated?
- Methodology :
- Computational Docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD) to immobilized targets .
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., proteases or kinases) using fluorogenic substrates .
Q. How can structure-activity relationship (SAR) studies guide the design of 2-[(3-methylbutyl)sulfonyl]benzamide derivatives with enhanced potency?
- Methodology :
- Analog Synthesis : Modify the benzamide core (e.g., para-fluoro substitution) or alkyl chain length (e.g., 3-methyl vs. 4-methylbutyl) to assess impact on activity .
- Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonyl, benzamide) using tools like Schrödinger’s Phase .
- In Vitro Screening : Test analogs in cell-based assays (e.g., cytotoxicity in cancer lines) to correlate structural changes with efficacy .
Q. What strategies mitigate conflicting data in solubility-stability profiles versus biological activity for sulfonamide derivatives like 2-[(3-methylbutyl)sulfonyl]benzamide?
- Methodology :
- Prodrug Design : Mask the sulfonyl group with ester or amide linkers to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Co-solvent Systems : Use cyclodextrins or lipid-based nanoparticles to enhance aqueous solubility without altering chemical integrity .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify experimental variables (e.g., buffer ionic strength) causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
